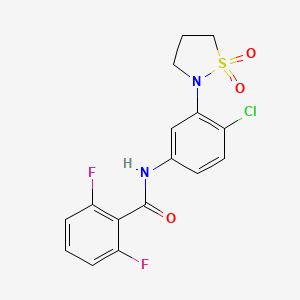![molecular formula C18H24F3N3O2S B2748734 1-{[4-(Morpholin-4-yl)thian-4-yl]methyl}-3-[2-(trifluoromethyl)phenyl]urea CAS No. 2380099-57-8](/img/structure/B2748734.png)
1-{[4-(Morpholin-4-yl)thian-4-yl]methyl}-3-[2-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[4-(Morpholin-4-yl)thian-4-yl]methyl}-3-[2-(trifluoromethyl)phenyl]urea is a synthetic organic compound that features a unique combination of morpholine, thianyl, and trifluoromethylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(Morpholin-4-yl)thian-4-yl]methyl}-3-[2-(trifluoromethyl)phenyl]urea typically involves multiple steps:
Formation of the Morpholin-4-ylthian-4-yl Intermediate: This step involves the reaction of morpholine with a thianyl precursor under controlled conditions.
Attachment of the Trifluoromethylphenyl Group: The intermediate is then reacted with a trifluoromethylphenyl isocyanate to form the final urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[4-(Morpholin-4-yl)thian-4-yl]methyl}-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The thianyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with nucleophiles.
Applications De Recherche Scientifique
1-{[4-(Morpholin-4-yl)thian-4-yl]methyl}-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active compound due to its unique structural features.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers or coatings.
Biological Studies: It is used in studies to understand its interaction with biological targets, potentially leading to the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-{[4-(Morpholin-4-yl)thian-4-yl]methyl}-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The morpholine and thianyl groups may interact with enzymes or receptors, while the trifluoromethylphenyl group can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(4-Morpholin-4-ylphenyl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
- 1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-[2-(fluoromethyl)phenyl]urea
Uniqueness
1-{[4-(Morpholin-4-yl)thian-4-yl]methyl}-3-[2-(trifluoromethyl)phenyl]urea is unique due to the presence of both morpholine and thianyl groups, which can confer distinct chemical and biological properties
Propriétés
IUPAC Name |
1-[(4-morpholin-4-ylthian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O2S/c19-18(20,21)14-3-1-2-4-15(14)23-16(25)22-13-17(5-11-27-12-6-17)24-7-9-26-10-8-24/h1-4H,5-13H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTIAGFRXMDHRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)NC2=CC=CC=C2C(F)(F)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-6,11-dihydrodibenzo[b,e]oxepin-11-yl N-methylcarbamate](/img/structure/B2748654.png)
![8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2748655.png)


![{[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-METHOXYBENZOATE](/img/structure/B2748661.png)
![N-[(2S,4S)-2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl]prop-2-enamide](/img/structure/B2748663.png)


![4-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2748668.png)




